6-(Ethylsulfanyl)-1-phenyl-1H,4H,5H-pyrazolo[3,4-D]pyrimidin-4-one
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Overview
Description
6-(Ethylsulfanyl)-1-phenyl-1H,4H,5H-pyrazolo[3,4-D]pyrimidin-4-one is a heterocyclic compound that belongs to the pyrazolopyrimidine family. This compound is characterized by the presence of an ethylsulfanyl group at the 6th position and a phenyl group at the 1st position of the pyrazolo[3,4-D]pyrimidine core. It has garnered interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Ethylsulfanyl)-1-phenyl-1H,4H,5H-pyrazolo[3,4-D]pyrimidin-4-one typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors through [3+3], [4+2], or [5+1] cyclization processes or domino reactions . The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as thionyl chloride for chlorination steps .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
6-(Ethylsulfanyl)-1-phenyl-1H,4H,5H-pyrazolo[3,4-D]pyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to modify its functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents like bromine or iodine, oxidizing agents such as hydrogen peroxide, and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents like DMF or DMSO .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, halogenation can lead to the formation of pyrazolo[3,4-d]thiazolo[3,2-a]pyrimidines, while oxidation can yield sulfoxides or sulfones .
Scientific Research Applications
6-(Ethylsulfanyl)-1-phenyl-1H,4H,5H-pyrazolo[3,4-D]pyrimidin-4-one has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Industry: Its derivatives are explored for use in agricultural chemicals and materials science.
Mechanism of Action
The mechanism of action of 6-(Ethylsulfanyl)-1-phenyl-1H,4H,5H-pyrazolo[3,4-D]pyrimidin-4-one involves its interaction with specific molecular targets. For instance, it inhibits the activity of protein tyrosine kinases (PTKs) by binding to their active sites, thereby blocking the signaling pathways involved in cell growth and proliferation . This inhibition can lead to cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]thiazolo[3,2-a]pyrimidines: These compounds share a similar core structure but differ in the presence of a thiazole ring.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidines: These derivatives have an additional triazole ring, which can alter their biological activity.
Uniqueness
6-(Ethylsulfanyl)-1-phenyl-1H,4H,5H-pyrazolo[3,4-D]pyrimidin-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethylsulfanyl group enhances its reactivity and potential for further functionalization, making it a versatile compound for various applications .
Properties
IUPAC Name |
6-ethylsulfanyl-1-phenyl-5H-pyrazolo[3,4-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4OS/c1-2-19-13-15-11-10(12(18)16-13)8-14-17(11)9-6-4-3-5-7-9/h3-8H,2H2,1H3,(H,15,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYVQBBKBWUEOMO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NC2=C(C=NN2C3=CC=CC=C3)C(=O)N1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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